molecular formula C9H5ClN2S B117441 2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile CAS No. 157764-03-9

2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile

Cat. No.: B117441
CAS No.: 157764-03-9
M. Wt: 208.67 g/mol
InChI Key: GCOTWHHKZPEEEV-UHFFFAOYSA-N
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Description

2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound is characterized by the presence of a chloro substituent at the 5th position of the benzothiazole ring and an acetonitrile group at the 2nd position. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile are not fully understood. It is known that benzothiazole derivatives have shown potent inhibition against M. tuberculosis . This suggests that this compound may interact with enzymes, proteins, and other biomolecules involved in the biochemical reactions of M. tuberculosis .

Cellular Effects

Given its potential anti-tubercular activity , it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The exact molecular mechanism of action of this compound is not known. Benzothiazole derivatives have been found to inhibit M. tuberculosis , suggesting that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile typically involves the following steps:

    Formation of 5-Chloro-2-aminobenzenethiol: This intermediate is prepared by the chlorination of 2-aminobenzenethiol using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Cyclization: The 5-Chloro-2-aminobenzenethiol undergoes cyclization with a suitable carbonyl compound, such as acetonitrile, in the presence of a catalyst like piperidine. This reaction forms the benzothiazole ring with the chloro substituent at the 5th position.

    Nitrile Formation: The final step involves the introduction of the nitrile group at the 2nd position of the benzothiazole ring. This can be achieved through a nucleophilic substitution reaction using a cyanating agent like sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters ensures consistency and reproducibility in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chloro substituent at the 5th position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The benzothiazole ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), catalysts (piperidine, triethylamine).

    Oxidation Reactions: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (dichloromethane, acetonitrile).

    Reduction Reactions: Reducing agents (lithium aluminum hydride, hydrogen), solvents (ether, tetrahydrofuran), catalysts (palladium on carbon).

Major Products Formed

    Substitution Reactions: 2-(5-Substituted-1,3-benzothiazol-2-yl)acetonitrile derivatives.

    Oxidation Reactions: this compound sulfoxides or sulfones.

    Reduction Reactions: 2-(5-Chloro-1,3-benzothiazol-2-yl)ethylamine.

Scientific Research Applications

2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile has a wide range of scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antimicrobial, anticancer, and anti-inflammatory agents.

    Agriculture: It is employed in the development of agrochemicals such as herbicides, fungicides, and insecticides.

    Material Science: It is used in the synthesis of organic semiconductors, dyes, and fluorescent materials.

    Biological Research: It serves as a probe for studying enzyme activities and protein-ligand interactions.

Comparison with Similar Compounds

2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile can be compared with other benzothiazole derivatives such as:

    2-(1,3-Benzothiazol-2-yl)acetonitrile: Lacks the chloro substituent, resulting in different chemical reactivity and biological activity.

    2-(5-Methyl-1,3-benzothiazol-2-yl)acetonitrile: Contains a methyl group instead of a chloro group, leading to variations in its chemical and biological properties.

    2-(5-Nitro-1,3-benzothiazol-2-yl)acetonitrile: The nitro group imparts different electronic properties, affecting its reactivity and applications.

The presence of the chloro substituent in this compound enhances its electron-withdrawing properties, making it more reactive in certain chemical reactions and potentially more potent in its biological activities.

Properties

IUPAC Name

2-(5-chloro-1,3-benzothiazol-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2S/c10-6-1-2-8-7(5-6)12-9(13-8)3-4-11/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCOTWHHKZPEEEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(S2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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